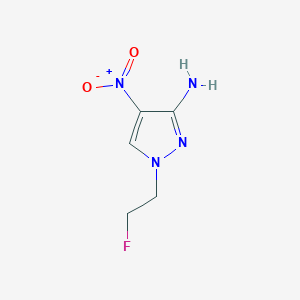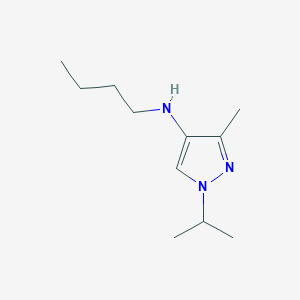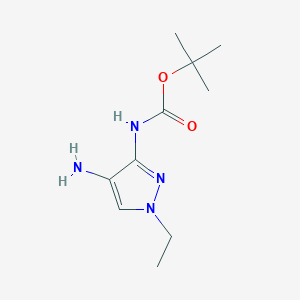![molecular formula C10H18FN3O B11737373 4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737373.png)
4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol es un compuesto químico que presenta un anillo de pirazol sustituido con un grupo etil y fluoro
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol típicamente involucra los siguientes pasos:
Formación del Anillo de Pirazol: El anillo de pirazol puede sintetizarse a través de la reacción de hidracina con una 1,3-dicetona.
Reacciones de Sustitución: Los grupos etil y fluoro se introducen mediante reacciones de sustitución utilizando reactivos apropiados como haluros de etilo y agentes fluorantes.
Aminación y Alquilación: El grupo amino se introduce a través de reacciones de aminación, seguidas de alquilación para unir la parte butan-1-ol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo fluoro puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Se puede emplear hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o tioles.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona, mientras que la reducción podría producir un derivado de alcohol o amina.
Aplicaciones Científicas De Investigación
4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol involucra su interacción con dianas moleculares específicas. El anillo de pirazol puede interactuar con enzimas o receptores, modulando su actividad. Los grupos etil y fluoro pueden mejorar la afinidad de unión y especificidad del compuesto. Los grupos amino e hidroxilo pueden participar en enlaces de hidrógeno, influyendo aún más en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-{[(1-metil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol
- 4-{[(1-etil-5-cloro-1H-pirazol-4-il)metil]amino}butan-1-ol
- 4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}pentan-1-ol
Unicidad
4-{[(1-etil-5-fluoro-1H-pirazol-4-il)metil]amino}butan-1-ol es único debido a su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica. La presencia de grupos etil y fluoro en el anillo de pirazol puede mejorar su estabilidad y propiedades de unión en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H18FN3O |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
4-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H18FN3O/c1-2-14-10(11)9(8-13-14)7-12-5-3-4-6-15/h8,12,15H,2-7H2,1H3 |
Clave InChI |
HGFWHYRPJNERGZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CNCCCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11737304.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737311.png)
![6-[3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11737313.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737322.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737325.png)
![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737332.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B11737351.png)
